![molecular formula C7H7BrN2O B1526734 N-(4-Bromopyridin-2-yl)acetamide CAS No. 1026796-81-5](/img/structure/B1526734.png)
N-(4-Bromopyridin-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Bromopyridin-2-yl)acetamide involves the reaction of 4-bromopyridin-2-amine with acetic anhydride in the presence of pyridine . The reaction is stirred at room temperature and left to stand overnight. The product is then concentrated in vacuo .
Molecular Structure Analysis
The molecular formula of N-(4-Bromopyridin-2-yl)acetamide is C7H7BrN2O . The asymmetric unit of the title compound contains two molecules . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 and 8.46° .
Chemical Reactions Analysis
N-(4-Bromopyridin-2-yl)acetamide is a chemical reagent used in the synthesis of inhibitors for cancer . It has diverse applications, especially in drug discovery and synthesis.
Physical And Chemical Properties Analysis
N-(4-Bromopyridin-2-yl)acetamide has a molecular weight of 215.04700 g/mol . Its exact mass is 213.97400 . The compound has a polar surface area (PSA) of 45.48000 and a logP of 2.45200 .
Scientific Research Applications
Antimicrobial Applications
A derivative of “N-(4-Bromopyridin-2-yl)acetamide”, specifically “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, has been studied for its potential antimicrobial properties . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Applications
The same derivative has also been investigated for its potential anticancer properties . The compounds were tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Molecular Docking Studies
Molecular docking studies have been carried out with this compound to study the binding mode of active compounds with receptor . This helps in understanding the interaction of the compound with the target protein, which is crucial in drug design and optimization.
Study of Drug Resistance
Researchers have used “N-(4-Bromopyridin-2-yl)acetamide” and its derivatives to study drug resistance in pathogens and cancerous cells . Understanding the mechanisms of drug resistance can help in the development of more effective therapeutic strategies.
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions . The interaction of N-(4-Bromopyridin-2-yl)acetamide with its targets, and the resulting changes, are areas for future research.
Pharmacokinetics
The compound has high gastrointestinal absorption and is predicted to permeate the blood-brain barrier . . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Bromopyridin-2-yl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body . .
Safety and Hazards
N-(4-Bromopyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If irritation persists, seek medical attention . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
properties
IUPAC Name |
N-(4-bromopyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGMKPLBDZJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732319 | |
Record name | N-(4-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1026796-81-5 | |
Record name | N-(4-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-bromopyridin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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